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Compound of Interest

Compound Name: 4-(2-formylphenyl)benzoic Acid

Cat. No.: B112259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-(2-formylphenyl)benzoic acid
and its structural isomers, 4-(3-formylphenyl)benzoic acid and 4-(4-formylphenyl)benzoic acid.

Understanding the distinct spectroscopic signatures of these isomers is crucial for their

unambiguous identification in complex reaction mixtures and for quality control in synthetic

processes. This document summarizes key quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

supported by detailed experimental protocols.

Introduction
The three isomers of 4-(formylphenyl)benzoic acid, while sharing the same molecular formula

(C₁₄H₁₀O₃) and mass, exhibit unique spectroscopic properties due to the different substitution

patterns on the biphenyl scaffold. The relative positions of the formyl and carboxylic acid

groups influence the electronic environment of the protons and carbon atoms, leading to

distinct chemical shifts in NMR spectra. Similarly, the vibrational modes of the functional groups

are affected by their positions, resulting in characteristic IR absorption bands. Mass

spectrometry provides information about the molecular weight and fragmentation patterns,

which can further aid in isomer differentiation.
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The following tables summarize the expected and observed spectroscopic data for the three

isomers. Due to the limited availability of direct experimental data for all three compounds in a

single source, some values are predicted based on established spectroscopic principles and

data from closely related analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Compound Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

4-(2-

formylphenyl)ben

zoic acid

Aldehydic H ~10.0 s -

Carboxylic H ~13.0 br s -

Aromatic Hs 7.4 - 8.2 m -

4-(3-

formylphenyl)ben

zoic acid

Aldehydic H ~10.1 s -

Carboxylic H ~13.1 br s -

Aromatic Hs 7.6 - 8.4 m -

4-(4-

formylphenyl)ben

zoic acid

Aldehydic H ~10.1 s -

Carboxylic H ~13.2 br s -

Aromatic Hs 7.8 - 8.3 m -

Note: Predicted values are based on the analysis of substituent effects on biphenyl,

benzaldehyde, and benzoic acid systems. The aromatic region (m) for each isomer will display

a unique and complex splitting pattern allowing for differentiation.
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Compound Carbon
Predicted Chemical Shift
(δ, ppm)

4-(2-formylphenyl)benzoic acid Aldehydic C=O ~192

Carboxylic C=O ~167

Aromatic Cs 125 - 145

4-(3-formylphenyl)benzoic acid Aldehydic C=O ~192

Carboxylic C=O ~166

Aromatic Cs 128 - 148

4-(4-formylphenyl)benzoic acid Aldehydic C=O ~192

Carboxylic C=O ~167

Aromatic Cs 127 - 149

Note: The exact chemical shifts of the aromatic carbons will vary significantly between the

isomers, providing a key diagnostic tool.

Table 3: IR Spectroscopic Data (Predicted and Experimental)
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Compound Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity

4-(2-

formylphenyl)benzoic

acid

O-H (Carboxylic Acid) 2500-3300 Broad

C-H (Aldehyde) 2820, 2720 Medium

C=O (Carboxylic Acid) ~1680-1700 Strong

C=O (Aldehyde) ~1690-1710 Strong

C=C (Aromatic) 1600, 1450 Medium-Strong

4-(3-

formylphenyl)benzoic

acid

O-H (Carboxylic Acid) 2500-3300 Broad

C-H (Aldehyde) 2825, 2725 Medium

C=O (Carboxylic Acid) ~1685-1705 Strong

C=O (Aldehyde) ~1695-1715 Strong

C=C (Aromatic) 1605, 1455 Medium-Strong

4-(4-

formylphenyl)benzoic

acid

O-H (Carboxylic Acid) 2500-3300 Broad

C-H (Aldehyde) 2830, 2730 Medium

C=O (Carboxylic Acid) ~1690-1710 Strong

C=O (Aldehyde) ~1700-1720 Strong

C=C (Aromatic) 1610, 1460 Medium-Strong

Note: The precise positions of the C=O stretching frequencies can be influenced by

intermolecular hydrogen bonding and the electronic effects of the substituent positions.
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Compound Molecular Ion (m/z)
Key Fragmentation Ions
(m/z)

4-(2-formylphenyl)benzoic acid 226 [M]⁺
209 [M-OH]⁺, 198 [M-CO]⁺,

181 [M-COOH]⁺, 152

4-(3-formylphenyl)benzoic acid 226 [M]⁺
209 [M-OH]⁺, 198 [M-CO]⁺,

181 [M-COOH]⁺, 152

4-(4-formylphenyl)benzoic acid 226 [M]⁺
209 [M-OH]⁺, 198 [M-CO]⁺,

181 [M-COOH]⁺, 152

Note: While the primary fragmentation patterns are expected to be similar, the relative

intensities of the fragment ions may differ between the isomers, potentially offering a means of

distinction.

Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane

(TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger

number of scans (typically 1024 or more) is required due to the lower natural abundance of

¹³C. A relaxation delay of 2-5 seconds is employed.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g.,

diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr

pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing

the mixture into a thin, transparent disk.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added

and averaged.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction, or a direct insertion probe. Electron

Ionization (EI) is a common ionization technique for these types of molecules.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g.,

dichloromethane or methanol). For LC-MS, a suitable mobile phase is used. For direct

insertion, a small amount of the solid is placed in a capillary tube.

Data Acquisition: In EI mode, a standard electron energy of 70 eV is used. The mass

analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50 to 300 to

detect the molecular ion and key fragment ions.

Visualizations
The logical workflow for the spectroscopic comparison of the isomers is depicted below.
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Caption: Workflow for the spectroscopic comparison and identification of isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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